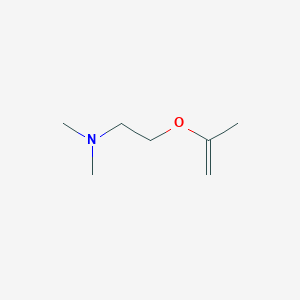

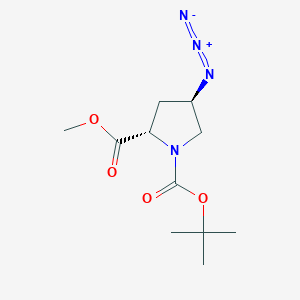

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (4-benzylmorpholin-2-YL)methylcarbamate, also known as TBMC, is a highly versatile compound with a wide variety of applications in the fields of organic chemistry, biochemistry, and pharmacology. This article will provide an overview of the synthesis of TBMC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalysis : Tert-butyl carbamate derivatives are utilized in the enantioselective synthesis of complex molecules. For instance, they are used in rhodium-catalyzed enantioselective additions, a crucial step in the preparation of various organic compounds (Storgaard & Ellman, 2009). Similarly, they are involved in asymmetric Mannich reactions, contributing to the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Drug Intermediates Synthesis : Tert-butyl carbamate derivatives are important in synthesizing drug intermediates. A study by Geng Min (2010) details an efficient process for synthesizing drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate starting from itaconic acid ester, showcasing its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

Building Blocks in Organic Synthesis : These compounds serve as key building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including tert-butyl carbamates, are used in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their versatility in synthesis (Guinchard, Vallée, & Denis, 2005).

Structural Analysis and X-Ray Diffraction Studies : In the field of crystallography, tert-butyl carbamate derivatives are analyzed for their molecular structures and interactions. This involves examining their hydrogen bonding patterns and molecular environments, which are crucial for understanding the material's properties (Das et al., 2016).

Antioxidant Synthesis : These compounds are also synthesized for their potential use as antioxidants. A study conducted by Pan, Liu, and Lau (1998) involved synthesizing new antioxidants containing hindered phenol groups with higher molecular weight using tert-butyl carbamate derivatives, indicating their potential in stabilizing various materials against oxidative damage (Pan, Liu, & Lau, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(4-benzylmorpholin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-11-15-13-19(9-10-21-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXNXPNLGQJYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(CCO1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)

![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)